

Application Notes and Protocols for 3-Oxo-5Z-Dodecenoyl-CoA

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Compound of Interest

Compound Name: 3-Oxo-5Z-Dodecenoyl-CoA

Cat. No.: B15545013

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Introduction and Commercial Availability

3-Oxo-5Z-Dodecenoyl-Coenzyme A is a critical intermediate in metabolic pathways, notably in the beta-oxidation of unsaturated fatty acids and as a precursor in the biosynthesis of signaling molecules in bacteria. Its specific structure, featuring a ketone group at the third carbon and a cis double bond at the fifth position of the dodecenoyl chain, makes it a valuable tool for studying enzyme kinetics, metabolic flux, and bacterial communication.

As of late 2025, **3-Oxo-5Z-Dodecenoyl-CoA** is not readily available as a stock item from major chemical suppliers. Its specialized nature requires researchers to obtain it through custom synthesis. Several companies specialize in the synthesis of complex lipids and acyl-CoA analogs and may be contracted for this purpose.

Potential Custom Synthesis Providers:

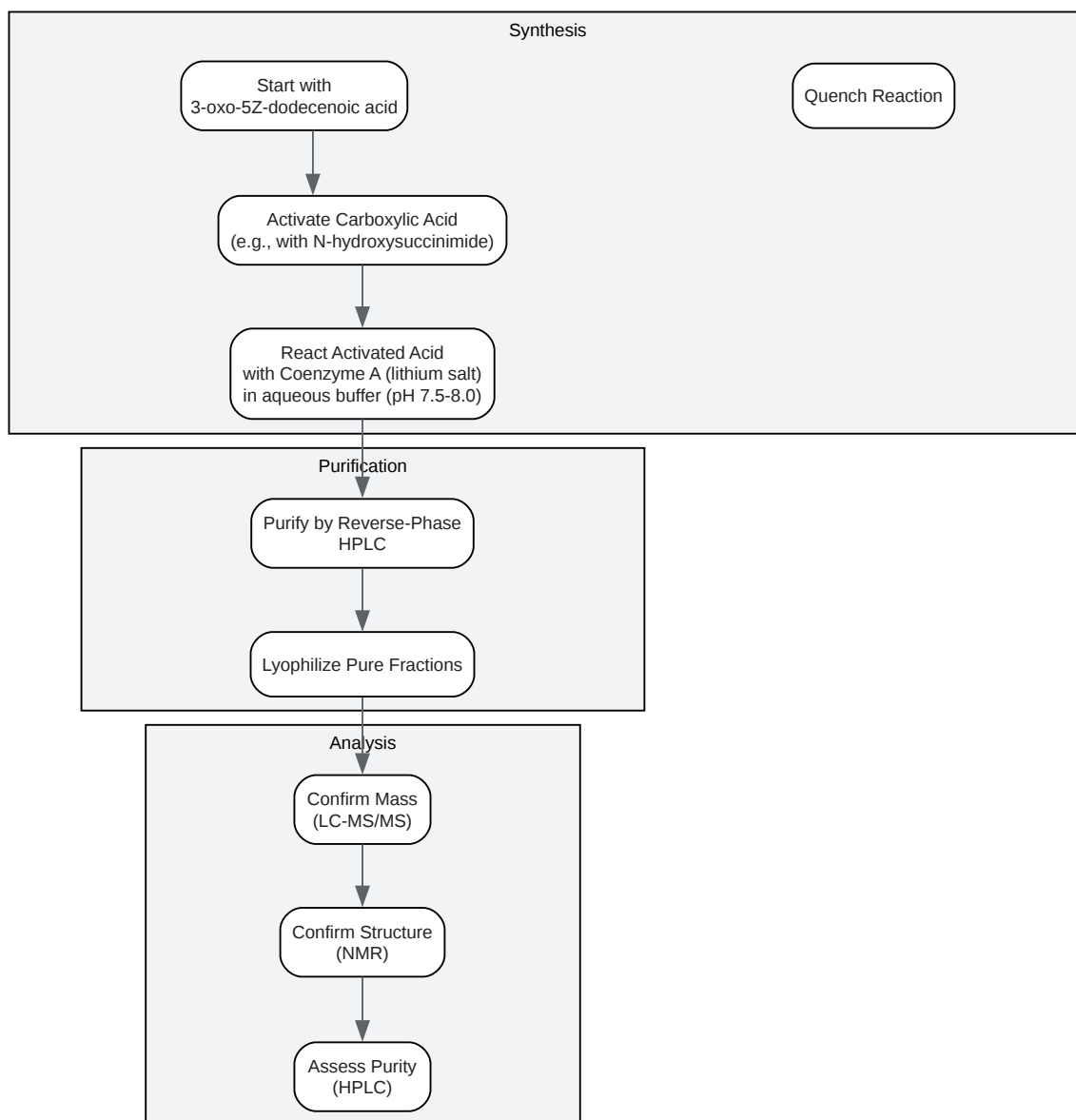
- Cayman Chemical[1]
- BOC Sciences[2]
- Symeres (formerly Organix)[3]
- Creative Biolabs[4]

- Axplora[5]

Protocol for Custom Synthesis and Purification

Obtaining **3-Oxo-5Z-Dodecenoyl-CoA** typically involves a multi-step chemical synthesis starting from the corresponding fatty acid, 3-oxo-5Z-dodecenoic acid. The general strategy involves activating the carboxylic acid and then reacting it with the free thiol group of Coenzyme A.[6][7]

Experimental Workflow: Synthesis and Purification



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Caption: Workflow for the custom synthesis and purification of **3-Oxo-5Z-Dodecenoyl-CoA**.

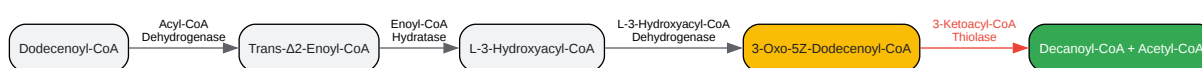
Protocol:

- Activation of 3-oxo-5Z-dodecenoic acid: The fatty acid is activated to an N-hydroxysuccinimide (NHS) ester or an acyl imidazole.[6][7] This is typically performed under anhydrous conditions.
- Acylation of Coenzyme A: The activated fatty acid is added to a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) at a pH of 7.5-8.0.[7] The reaction is stirred at room temperature.
- Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
- Verification: The identity and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The final product should be stored as a lyophilized powder at -80°C.

Application Note 1: Intermediate in Mitochondrial Beta-Oxidation

3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the beta-oxidation of dodecenoic acid, an unsaturated fatty acid.[8][9] Its processing is crucial for energy production from dietary fats. The key enzyme acting on this substrate is 3-ketoacyl-CoA thiolase, which catalyzes the final step in the beta-oxidation cycle.[9]

Signaling Pathway: Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids



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Caption: Role of **3-Oxo-5Z-Dodecenoyl-CoA** in the beta-oxidation pathway.

Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using **3-Oxo-5Z-Dodecenoyl-CoA** as a substrate. The assay monitors

the decrease in absorbance at 303 nm resulting from the cleavage of the 3-oxoacyl-CoA thioester bond.

Materials:

- Purified 3-ketoacyl-CoA thiolase
- **3-Oxo-5Z-Dodecenoyl-CoA** (substrate)
- Coenzyme A (CoASH)
- Potassium phosphate buffer (pH 8.0)
- Magnesium chloride (MgCl₂)
- UV-transparent cuvettes
- Spectrophotometer capable of reading at 303 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, MgCl₂, and CoASH.
- Add the 3-ketoacyl-CoA thiolase enzyme to the mixture and incubate for 2-3 minutes at 25°C to equilibrate.
- Initiate the reaction by adding **3-Oxo-5Z-Dodecenoyl-CoA**.
- Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

Quantitative Data (for analogous substrates):

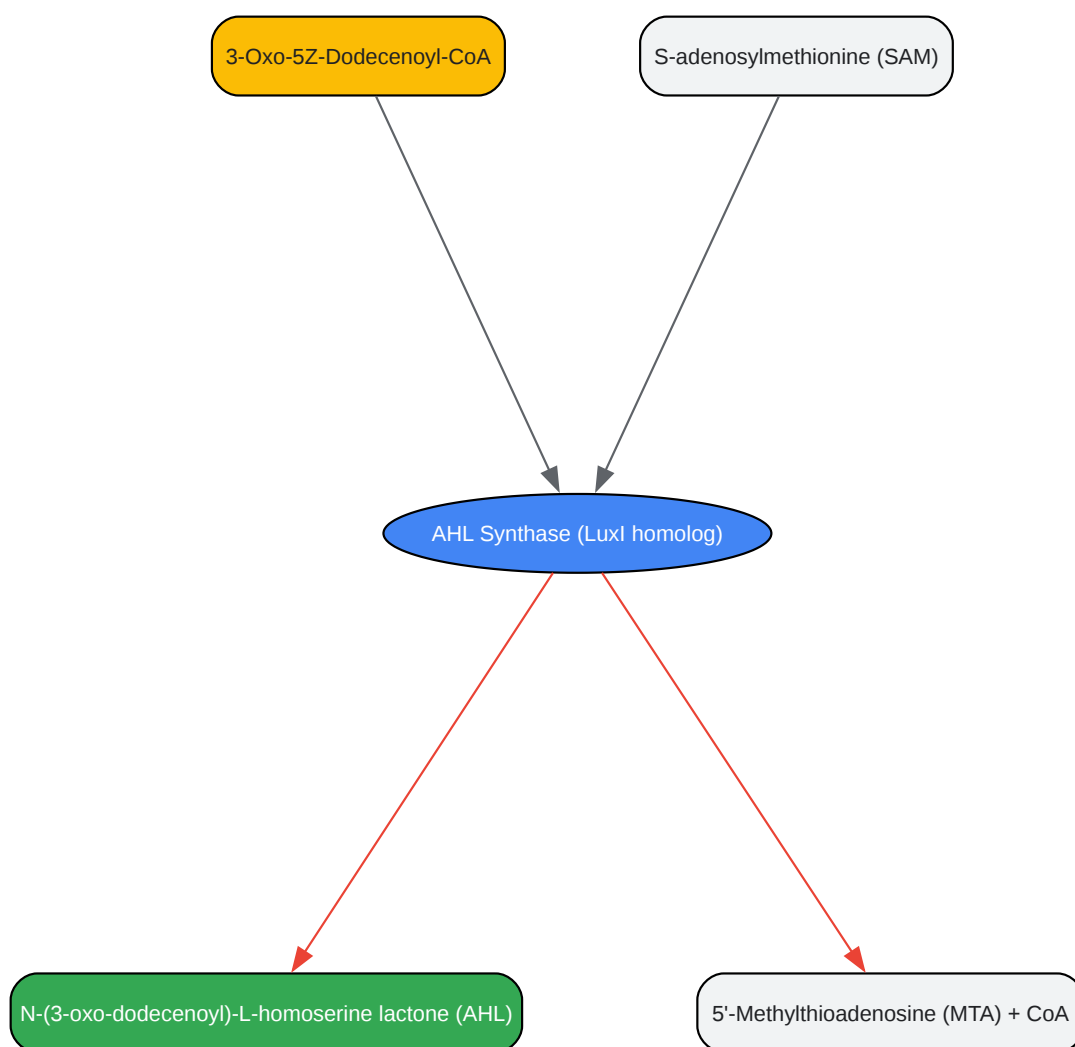
Enzyme Source	Substrate	K _m (μM)	V _{max} (μmol/min/mg)
Rat Brain	Acetoacetyl-CoA	59	161
Pig Heart	Acetoacetyl-CoA	~50-100	Not specified

Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values above for similar substrates provide a starting point for experimental design.

Application Note 2: Precursor in Bacterial Quorum Sensing

In many Gram-negative bacteria, cell-to-cell communication, or quorum sensing, is mediated by N-acyl homoserine lactones (AHLs).^{[10][11]} The synthesis of these signaling molecules is catalyzed by LuxI-type AHL synthases, which use an acyl-CoA (or acyl-ACP) and S-adenosylmethionine (SAM) as substrates.^[12] **3-Oxo-5Z-Dodecenoyl-CoA** is a potential precursor for the synthesis of N-(3-oxo-dodecenoyl)-L-homoserine lactone, a long-chain AHL involved in regulating virulence and biofilm formation.^[13]

Signaling Pathway: N-Acyl Homoserine Lactone (AHL) Biosynthesis



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Caption: Biosynthesis of an N-acyl homoserine lactone from **3-Oxo-5Z-Dodecenoyl-CoA**.

Protocol: In Vitro AHL Synthase Activity Assay

This protocol outlines an endpoint assay to measure the synthesis of AHLs using **3-Oxo-5Z-Dodecenoyl-CoA** as a precursor. The produced AHL is then quantified using a bacterial reporter strain.

Materials:

- Purified AHL synthase (e.g., LuxI, LasI)
- **3-Oxo-5Z-Dodecenoyl-CoA**
- S-adenosylmethionine (SAM)
- Reaction buffer (e.g., Tris-HCl, pH 8.0)
- AHL reporter strain (e.g., E. coli JM109 with pSB1075 for long-chain AHLs)[13]
- Luria-Bertani (LB) medium
- Luminometer or fluorescence plate reader

Procedure:

- In a microcentrifuge tube, combine the reaction buffer, SAM, and purified AHL synthase.
- Initiate the reaction by adding **3-Oxo-5Z-Dodecenoyl-CoA**.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).
- Terminate the reaction by heat inactivation or by adding an organic solvent (e.g., ethyl acetate) to extract the AHLs.
- Prepare a serial dilution of the reaction product (or extract).
- Add the dilutions to a culture of the AHL reporter strain in a 96-well plate.
- Incubate the plate until the reporter strain expresses the reporter gene (e.g., luciferase or GFP).

- Measure the luminescence or fluorescence to quantify the amount of AHL produced, relative to a standard curve of known AHL concentrations.

Quantitative Data (for analogous substrates):

Enzyme	Substrate	K _m (μM)
LasI (P. aeruginosa)	3-Oxododecanoyl-ACP	~ 0.5 - 5
Tral (A. tumefaciens)	3-Oxo-octanoyl-CoA	~ 10

Note: AHL synthases often show a preference for acyl-ACPs over acyl-CoAs, and kinetic parameters can vary significantly.

Physicochemical and Purity Data

The following data is based on database entries for 3-oxo-dodecenoyl-CoA and its isomers.^[14]
^[15]^[16]^[17]

Property	Value
Molecular Formula	C ₃₃ H ₅₄ N ₇ O ₁₈ P ₃ S
Monoisotopic Mass	961.2459 Da
Charge (at pH 7.3)	-4
Storage	-20°C to -80°C as a lyophilized powder
Purity (recommended)	>95% (as determined by HPLC)

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